molecular formula C15H20O3 B12592329 (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal CAS No. 648883-76-5

(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal

Cat. No.: B12592329
CAS No.: 648883-76-5
M. Wt: 248.32 g/mol
InChI Key: YJSJUXYPNRIPKG-CYBMUJFWSA-N
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Description

(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is a chiral aldehyde featuring a conjugated enal system, a 4-methoxyphenylmethoxy substituent, and stereogenic centers at the C4 and C2 positions. The (4R) stereochemistry is critical, as enantiomeric purity often influences biological activity and physicochemical properties. The aldehyde group at C1 confers electrophilic reactivity, while the 4-methoxyphenylmethoxy group enhances lipophilicity and may participate in π-π interactions in biological targets .

Properties

CAS No.

648883-76-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4R)-5-[(4-methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal

InChI

InChI=1S/C15H20O3/c1-12(9-16)8-13(2)10-18-11-14-4-6-15(17-3)7-5-14/h4-9,13H,10-11H2,1-3H3/t13-/m1/s1

InChI Key

YJSJUXYPNRIPKG-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H](COCC1=CC=C(C=C1)OC)C=C(C)C=O

Canonical SMILES

CC(COCC1=CC=C(C=C1)OC)C=C(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the protection of the phenol group with a methoxy group, followed by the formation of the enal through a series of reactions including aldol condensation and selective reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpentanoic acid.

    Reduction: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Stereochemistry Solubility (LogP) Biological Activity Notes
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal (Target) ~262.3* Aldehyde, enal, methoxy ether 4R, 2R/S configuration Estimated: 2.8–3.5 Potential electrophilic reactivity
(E,4R,5S)-4-((2-Methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid () 354.4 Carboxylic acid, MEM ether, methoxy ether 4R,5S, E-configuration N/A Synthetic intermediate for pharmaceuticals
(2R,4R,5R)-2-(4-Methoxybenzyl)-5-(4-methoxyphenyl)-1,3-dithiolane-2,4-dicarboxylic acid (8c, ) ~436.5 Dithiolane, dicarboxylic acid, methoxy 2R,4R,5R PSA: 57.15 Antioxidant/pro-drug potential
(4S,5R)-4-((R)-1-(benzyloxy)pentadecyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-ol () 526.4 Dioxane, benzyl ether, methoxy 4S,5R LogP: 8.15 Likely lipophilic; limited bioactivity data
[4-(4-Methoxy-pyrazol-1-ylmethyl)-phenyl]-methanol () ~258.3 Pyrazole, methoxy, benzyl alcohol N/A N/A Intermediate in drug synthesis

*Calculated based on structural formula.

Critical Analysis of Structural Divergences

  • Functional Group Trade-offs : Aldehydes (target) offer reactivity for covalent inhibition but may suffer from metabolic instability. Carboxylic acids () and dithiolanes () provide stability at the cost of reduced electrophilicity.
  • Stereochemical Complexity : The target’s (4R) configuration requires precise asymmetric synthesis, whereas ’s dioxane derivative has multiple stereocenters complicating scalability .

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